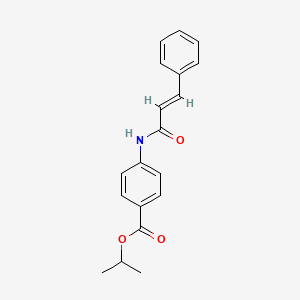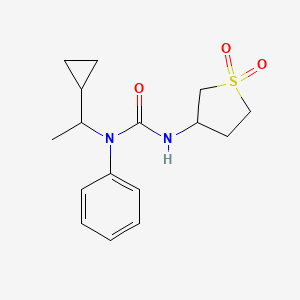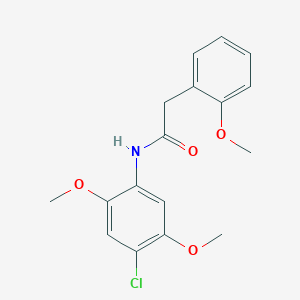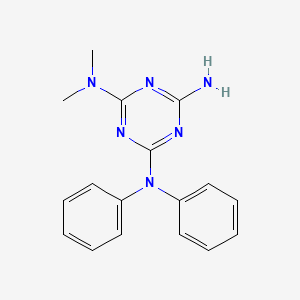
isopropyl 4-(cinnamoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to isopropyl 4-(cinnamoylamino)benzoate involves several key steps, including asymmetric dihydroxylation and selective catalytic hydrogenation. For example, the highly enantioselective synthesis of isopropyl 3-(3′,4′-dihydroxyphenyl)-2-hydroxypropanoate, a compound with a similar structure, starts from 3,4-dihydroxybenzaldehyde, establishing stereogenic centers through asymmetric dihydroxylation (C. Ming et al., 2011).
Molecular Structure Analysis
The analysis of the molecular structure of related compounds includes X-ray crystallography to determine the arrangement of atoms within the molecule. For instance, the crystal structure of p-cresyl cinnamate, which shares a cinnamate moiety with this compound, reveals the benzene ring of the cinnamoyl group is slightly distorted due to conjugation with the double bond, forming a dihedral angle with the cresyl group (B. Kaitner & V. Stilinović, 2007).
Chemical Reactions and Properties
The compound's reactivity can be explored through its involvement in various chemical reactions, such as conjugate additions and multicomponent reactions. For example, lithiated derivatives have been used in conjugate additions to cinnamoyl derivatives, highlighting the compound's reactivity and utility in synthesizing enantiomerically pure 1,4-diols (C. Gaul & D. Seebach, 2002).
Physical Properties Analysis
The physical properties of compounds related to this compound, such as melting points and crystal structures, are crucial for understanding their behavior in different conditions. The synthesis and characterization of cinnamyl benzoate, which shares structural similarities, show that it forms colorless, needle-like crystals with a melting point of 37°C, indicating its physical state under standard conditions (T. Koga et al., 1993).
Chemical Properties Analysis
Investigating the chemical properties involves understanding the compound's reactivity, stability, and interactions with other chemicals. For instance, the study of the aminolysis of phenyl cinnamates and benzoates reveals insights into the effects of modifications from benzoyl to cinnamoyl on reactivity, providing valuable information on the chemical behavior of compounds like this compound (I. Um et al., 2007).
Propriétés
IUPAC Name |
propan-2-yl 4-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-14(2)23-19(22)16-9-11-17(12-10-16)20-18(21)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,20,21)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIRUXZWGAGJDW-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)
![4-[2-(1-azepanyl)-2-oxoethylidene]-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline](/img/structure/B5532991.png)

![(3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5533005.png)
![N-[(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533016.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533022.png)
![2-isobutyl-8-[(2-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533026.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5533038.png)

![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5533058.png)
![N-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5533063.png)
![2-{[5-(dimethylamino)-1,3-benzothiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5533065.png)